Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Synthetic methodology Process chemistry Heterocycle synthesis

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7) is a non-fungible, partially saturated thiophene building block. The 4,5-dihydro core introduces sp³ character (Fsp³ = 0.5) and conformational flexibility absent in aromatic analogs, making it essential for constructing dihydrothieno[3,2-d]pyrimidin-4-one scaffolds – a privileged chemotype for ATP-competitive kinase inhibitors (e.g., CK1δ/ε). The 3-amino and 2-methyl ester groups enable efficient cyclocondensation with isothiocyanates or amines; generic aromatic thiophene substitution leads to divergent reactivity and compromised yields. Prioritize batches ≥98% purity to ensure consistent cyclization efficiency.

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
CAS No. 167280-87-7
Cat. No. B063510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4,5-dihydrothiophene-2-carboxylate
CAS167280-87-7
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(CCS1)N
InChIInChI=1S/C6H9NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H2,1H3
InChIKeyDPYPWIVLRCXERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7) | Procurement-Grade Heterocyclic Building Block for CK1δ Inhibitor Synthesis


Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7) is a partially saturated thiophene derivative featuring a fused dihydrothiophene ring with reactive amino and methyl ester functional groups, bearing the molecular formula C6H9NO2S and molecular weight 159.21 g/mol [1]. This compound is a specialty heterocyclic building block primarily procured for use as a synthetic intermediate in medicinal chemistry research, with its core procurement value centered on enabling the construction of dihydrothieno[3,2-d]pyrimidin-4-one scaffolds—a privileged chemotype in kinase inhibitor development [2].

Why Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7) Cannot Be Casually Replaced by Aromatic Thiophene Analogs


Substituting methyl 3-amino-4,5-dihydrothiophene-2-carboxylate with structurally similar aromatic thiophene analogs (e.g., methyl 3-aminothiophene-2-carboxylate) introduces a critical chemical distinction: the 4,5-dihydrothiophene ring possesses a partially saturated C4-C5 bond, which alters both the electronic environment and the conformational flexibility of the scaffold [1]. While fully aromatic thiophenes exhibit planar geometry and extended π-conjugation, the dihydrothiophene core introduces sp³ character at C4 and C5, fundamentally modifying the regioselectivity and reactivity profile during subsequent cyclization reactions—particularly those targeting fused pyrimidine systems [2]. Generic substitution without accounting for this saturation state can lead to divergent reaction outcomes, compromised yields, or failure to achieve the desired heterocyclic architecture, making this compound a non-fungible procurement item in synthesis workflows.

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7): Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Yield Benchmark for Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate via Thorpe-Ziegler Cyclization

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate can be synthesized via a Thorpe-Ziegler-type cyclization between acrylonitrile and methyl thioglycolate using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in methanol solvent, yielding approximately 45% isolated product . This yield establishes a procurement-relevant baseline for evaluating custom synthesis pricing and quality control expectations. While direct comparator yields for alternative synthetic routes to this specific compound are not systematically reported in public literature, the Thorpe-Ziegler approach represents the primary scalable methodology documented for this scaffold.

Synthetic methodology Process chemistry Heterocycle synthesis

Functional Group Reactivity Advantage: Amino and Ester Groups Enable Cyclization to Dihydrothieno[3,2-d]pyrimidin-4-one Scaffolds

The reactive amino group at position 3 and methyl ester group at position 2 on methyl 3-amino-4,5-dihydrothiophene-2-carboxylate provide the precise regiochemical orientation required for subsequent cyclization into dihydrothieno[3,2-d]pyrimidin-4-one scaffolds—a transformation that is sterically and electronically favored due to the spatial proximity of these functional groups on the dihydrothiophene framework . This contrasts with methyl 3-aminothiophene-2-carboxylate analogs bearing substituents at other ring positions (e.g., 4-methyl or 5-alkyl derivatives), which may require alternative condensation partners or conditions to achieve comparable ring-fused products [1].

Medicinal chemistry Kinase inhibitor Heterocyclic synthesis

Proven Utility as Key Intermediate in CK1δ/ε Inhibitor Development Programs

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate serves as the essential synthetic precursor for dihydrothieno[3,2-d]pyrimidin-4-one-based inhibitors of casein kinase 1 delta and epsilon (CK1δ/ε), including compounds structurally related to the Wnt pathway modulator IWP-2 [1]. This validated application in a peer-reviewed medicinal chemistry program provides procurement justification that is not available for many commercially available heterocyclic building blocks lacking published research track records.

Wnt signaling Casein kinase 1 Oncology research

Differentiation from Aromatic Methyl 3-Aminothiophene-2-Carboxylate via Saturation State

The 4,5-dihydrothiophene core of methyl 3-amino-4,5-dihydrothiophene-2-carboxylate introduces sp³ hybridization at C4 and C5, increasing the three-dimensional character (fraction sp³ = 0.5) compared to its fully aromatic analog methyl 3-aminothiophene-2-carboxylate [1]. This saturation state is a critical parameter in fragment-based drug design and scaffold diversity screening programs, where increased sp³ content correlates with improved clinical success rates and enhanced aqueous solubility profiles [2].

Physicochemical properties Scaffold diversity Drug design

Procurement-Guided Application Scenarios for Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate (CAS 167280-87-7)


Synthesis of Dihydrothieno[3,2-d]pyrimidin-4-one Derivatives for Kinase Inhibitor Discovery

This compound is the optimal starting material for constructing dihydrothieno[3,2-d]pyrimidin-4-one scaffolds, which have demonstrated utility as ATP-competitive inhibitors of CK1δ/ε in Wnt pathway modulation programs [1]. The 3-amino and 2-carboxylate groups are positioned to undergo efficient cyclocondensation with isothiocyanates or amines, yielding the fused pyrimidinone core. Procurement for this application should prioritize batches with ≥98% purity to ensure consistent cyclization efficiency, as impurities in the amino group can compromise condensation yields .

Scaffold Diversity Library Construction for Fragment-Based Drug Discovery

With a fraction of sp³-hybridized carbons of 0.5, this dihydrothiophene building block introduces desirable three-dimensional character absent from flat aromatic thiophene analogs, aligning with the 'Escape from Flatland' paradigm in modern drug design [1]. Procurement of this compound for scaffold diversity collections enables exploration of conformational space not accessible with fully aromatic thiophene carboxylates. The compound's predicted LogP of approximately 1 and topological polar surface area of 77.6 Ų further support its suitability as a fragment-like starting point for lead generation .

Oxidation Studies to Access Sulfoxide and Sulfone Derivatives

The dihydrothiophene sulfur atom in methyl 3-amino-4,5-dihydrothiophene-2-carboxylate can undergo controlled oxidation to form sulfoxide or sulfone derivatives, providing access to additional oxidation states with distinct physicochemical and hydrogen-bonding properties [1]. This reactivity expands the chemical space accessible from a single procured building block, offering synthetic efficiency advantages. Oxidation products may exhibit altered solubility, metabolic stability, and target binding profiles compared to the parent sulfide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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